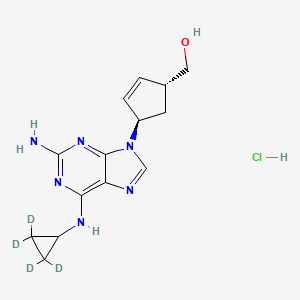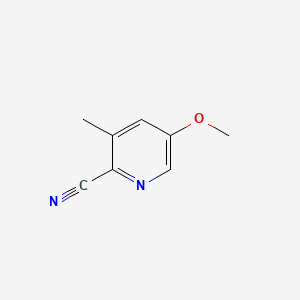
1-(4-Methyl-1,2,4-triazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives and has shown potential in various scientific research applications. The purpose of
Mécanisme D'action
Target of Action
Related compounds such as 1,2,4-triazoles have been shown to interact with enzymes likeLactoperoxidase (LPO) . LPO inhibitors are known for their high binding affinity to the LPO enzyme, which plays a crucial role in the body’s immune response .
Mode of Action
It’s worth noting that triazole compounds often interact with their targets through hydrogen bonding . The 1,2,4-triazole moiety has also been shown to be a useful directing group for Ru-catalyzed C-H arylation .
Biochemical Pathways
Related 1,2,4-triazole compounds have been involved in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Pharmacokinetics
For instance, the T2-exchange magnetic resonance imaging (MRI) contrast of azole protons has been characterized as a function of pH, temperature, and chemical modification .
Result of Action
For instance, the electrolytic oxidation of 1,2,4-triazole destabilized the compound but increased the stability of 3-amino-1,2,4-triazole .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI). For example, the electrolytic oxidation of related 1,2,4-triazole compounds has been shown to affect their stability .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol) in lab experiments include its well-established synthesis method, its potential as a therapeutic agent, and its diverse range of pharmacological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are many future directions for the research of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol). One potential direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an antifungal and antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol) involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (this compound). The synthesis method of this compound has been well-established and is widely used in the laboratory.
Applications De Recherche Scientifique
4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (1-(4-Methyl-1,2,4-triazol-3-yl)ethanol) has shown potential in various scientific research applications. It has been studied as an antifungal agent, an anticancer agent, and an antimicrobial agent. In addition, this compound has been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXZADKOOVYNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149762-18-5 |
Source


|
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








